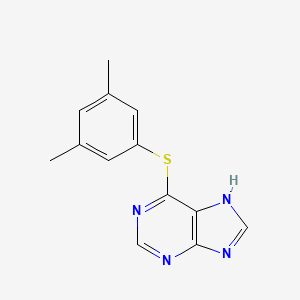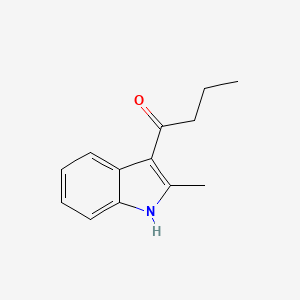
1-(2-methyl-1H-indol-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1H-indol-3-yl)butan-1-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, with the molecular formula C13H15NO, is known for its unique structure, which includes an indole moiety substituted with a butanone group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)butan-1-one typically involves the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methyl-1H-indol-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole moiety into more oxidized forms, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group in the butanone moiety, converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: 1-(2-methyl-1H-indol-3-yl)butanol.
Substitution: Various substituted indoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-1H-indol-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)butan-1-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing cellular pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-indol-3-yl)ethanone: Another indole derivative with a similar structure but different substituents.
1-(2-methyl-1H-indol-3-yl)ethanone: Similar to 1-(2-methyl-1H-indol-3-yl)butan-1-one but with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds can influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
29957-83-3 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(2-methyl-1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C13H15NO/c1-3-6-12(15)13-9(2)14-11-8-5-4-7-10(11)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI-Schlüssel |
ORUWEYNCQSSANX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(NC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
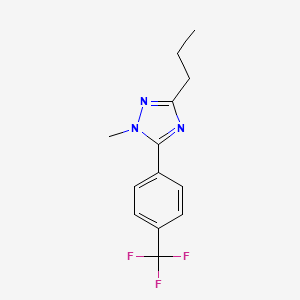
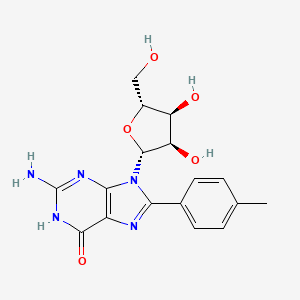
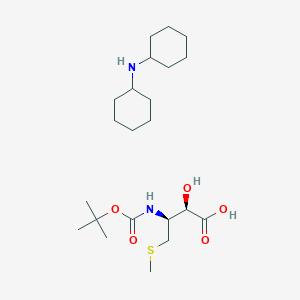
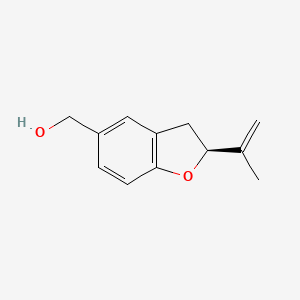
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
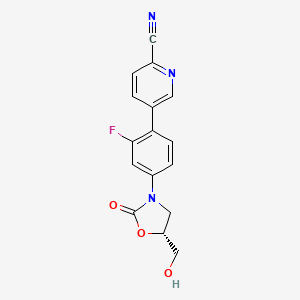
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)

